molecular formula C₂₈H₄₈O₅ B1146225 24-Epicastasterone CAS No. 72050-71-6

24-Epicastasterone

Cat. No.: B1146225
CAS No.: 72050-71-6
M. Wt: 464.68
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

24-Epicastasterone (EC) is a brassinosteroid, a class of plant-specific steroid hormones . It plays a significant role in the regulation of plant body functions under both optimal and unfavorable conditions . The primary targets of EC are the plant’s hormonal system and stress-protective systems .

Mode of Action

EC interacts with its targets by modulating the balance of pro-and antioxidant elements in the plant’s root cells . This modulation is achieved through a transient increase in the content of hydrogen peroxide in seedling roots . The treatment of seedlings with EC causes an increase in the activity of antioxidant enzymes (catalase and guaiacol peroxidase) in the roots . This ROS-mediated action of EC on the stress-protective systems of seedling roots helps increase the plant’s heat resistance .

Biochemical Pathways

EC affects the signaling pathways of brassinosteroids and salicylic acid . It has a functional interaction with almost all components of the plant hormonal system . For example, it has been shown that stimulation of growth processes with brassinosteroids involves their synergistic interaction with gibberellins and auxins . EC also interacts with stress phytohormones, in particular, abscisic acid (ABA) and salicylic acid (SA) .

Pharmacokinetics

It is known that the compound can be applied to plants through foliar treatment . The impact of this treatment on the endogenous content of major phytohormones in soybean leaves was observed 7 days following the treatment .

Result of Action

The application of EC results in the upregulation of auxin content (indole-3-acetic acid, IAA) and downregulation of salicylic, jasmonic, and abscisic acid levels . These changes promote growth in plants by inducing auxin contents . Additionally, EC treatment leads to a more significant increase in heat resistance as compared to the action of salicylic acid (SA), and a mixture of EC and SA at the indicated concentrations .

Action Environment

The action, efficacy, and stability of EC are influenced by environmental factors such as heat stress . When heat-stressed plants are sprayed with EC, they can sustain a relatively higher leaf photosynthetic capacity by up-regulating antioxidant enzymes, thus reducing damage on lipid membranes and leaf chlorophyll . This suggests that EC can be used to protect crops from terminal heat stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available sterol precursors. One common method includes the oxidation of sterols followed by a series of hydroxylation and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, including the use of plant cell cultures and microbial fermentation. These methods allow for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or stability .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different levels of biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other brassinosteroids. Its ability to modulate a wide range of physiological processes makes it a valuable compound for both basic and applied research .

Properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-QONPFPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80736-41-0
Record name Castasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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